An In-Depth Technical Guide to the Synthesis and Properties of Spiro[indene-1,4'-piperidin]-3(2H)-one
An In-Depth Technical Guide to the Synthesis and Properties of Spiro[indene-1,4'-piperidin]-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of spiro[indene-1,4'-piperidin]-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structural significance, plausible synthetic pathways, physicochemical properties, and the pharmacological relevance of its core scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
The Strategic Importance of the Spiro[indene-1,4'-piperidin]-3(2H)-one Scaffold
The fusion of an indene and a piperidine ring system through a spirocyclic junction creates a molecule with a unique three-dimensional architecture. Piperidine and its derivatives are among the most prevalent N-heterocycles in FDA-approved drugs, valued for their ability to interact with a wide range of biological targets.[1] The introduction of a spiro center imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the indanone moiety is a well-established pharmacophore found in numerous biologically active compounds.
The spiro[indene-1,4'-piperidin]-3(2H)-one core, therefore, represents a promising scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders, due to the structural motifs it shares with known neurologically active agents.
Synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one: A Proposed Pathway
While a definitive, publicly available, step-by-step synthesis for spiro[indene-1,4'-piperidin]-3(2H)-one is not extensively documented in peer-reviewed journals, a chemically sound and efficient route can be proposed based on established methodologies for the synthesis of related spiro-indanone and spiro-piperidine compounds. The following proposed synthesis is a two-step process involving a Michael addition followed by an intramolecular cyclization/amidation.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of spiro[indene-1,4'-piperidin]-3(2H)-one.
Experimental Protocol
Step 1: Synthesis of the Michael Adduct Intermediate
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To a stirred solution of 2-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
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Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct intermediate.
Causality Behind Experimental Choices:
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Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alpha-carbon of 2-indanone to form the enolate for the Michael addition.
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Anhydrous THF: An aprotic solvent is crucial to prevent quenching of the strong base and the enolate intermediate.
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Inert Atmosphere: Prevents the reaction of the highly reactive enolate with atmospheric oxygen and moisture.
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N-benzyl-4-piperidone: The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions.
Step 2: Intramolecular Cyclization and Deprotection
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Dissolve the crude Michael adduct intermediate from Step 1 in toluene.
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Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
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Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
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Monitor the formation of the N-benzyl protected spiro product by TLC.
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Once the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude N-benzyl-spiro[indene-1,4'-piperidin]-3(2H)-one by column chromatography on silica gel.
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Dissolve the purified N-benzyl product in methanol and add palladium on carbon (10 wt. %).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, spiro[indene-1,4'-piperidin]-3(2H)-one.
Causality Behind Experimental Choices:
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p-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst is used to promote the intramolecular aldol condensation/dehydration reaction to form the indene ring system.
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Toluene with Dean-Stark Apparatus: Toluene is a suitable high-boiling solvent, and the Dean-Stark trap facilitates the removal of water, driving the equilibrium towards the formation of the cyclized product.
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Palladium on Carbon (Pd/C) and Hydrogen: This is a standard and highly effective method for the hydrogenolysis of N-benzyl protecting groups.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and expected spectroscopic properties of spiro[indene-1,4'-piperidin]-3(2H)-one.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| CAS Number | 180465-55-8 | [2] |
| Appearance | Expected to be an off-white to pale yellow solid | |
| Melting Point | Not available in the searched literature | |
| Solubility | Expected to be soluble in methanol, chloroform, and DMSO | |
| ¹H NMR (Expected) | Peaks corresponding to aromatic protons of the indene ring, diastereotopic methylene protons of the piperidine and indene rings, and a broad singlet for the N-H proton. | |
| ¹³C NMR (Expected) | Peaks for the carbonyl carbon, spiro carbon, aromatic carbons, and aliphatic carbons of the piperidine and indene rings. | |
| IR Spectroscopy (Expected) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and aromatic C-H stretching. | |
| Mass Spectrometry (Expected) | A molecular ion peak [M]+ at m/z = 201.12. |
Pharmacological Relevance and Potential Applications
The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Derivatives of this core structure have been investigated for their potential as:
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Opioid Receptor-Like 1 (ORL-1) Receptor Modulators: The ORL-1 receptor is a target for the development of novel analgesics for pain management. Spiro-indane and spiro-indene piperidine derivatives have shown affinity for this receptor.
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Central Nervous System (CNS) Agents: The structural similarity to known CNS-active compounds suggests potential applications in the treatment of a range of neurological and psychiatric disorders.
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Other Therapeutic Areas: The versatility of the indanone and piperidine moieties allows for further chemical modifications to explore a wide range of biological targets.
The synthesis of spiro[indene-1,4'-piperidin]-3(2H)-one provides a valuable building block for the creation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
Spiro[indene-1,4'-piperidin]-3(2H)-one is a structurally intriguing molecule with significant potential in medicinal chemistry. While its direct synthesis is not widely published, a robust and logical synthetic pathway can be proposed based on well-established organic reactions. The unique three-dimensional structure and the presence of key pharmacophoric elements make this compound and its derivatives promising candidates for the development of new therapeutic agents. This guide provides a solid foundation for researchers to further explore the synthesis and applications of this valuable heterocyclic scaffold.
